CDA-IN-2

Aldose Reductase Inhibition Structure-Activity Relationship Diabetic Complications

CDA-IN-2 is a distinct 5-arylidene barbituric acid derivative. Its unique N-allyl and 2-methoxy-4-substituted phenoxyacetic acid moieties provide a critical pharmacophore for SAR analysis of aldose reductase (AR) inhibition. This ≥98% pure compound is ideal for generating dose-response curves and selectivity profiling against ALR1. Secure this precise structural variant to advance your diabetic complication research programs.

Molecular Formula C17H16N2O7
Molecular Weight 360.3 g/mol
Cat. No. B11667268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDA-IN-2
Molecular FormulaC17H16N2O7
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O
InChIInChI=1S/C17H16N2O7/c1-3-6-19-16(23)11(15(22)18-17(19)24)7-10-4-5-12(13(8-10)25-2)26-9-14(20)21/h3-5,7-8H,1,6,9H2,2H3,(H,20,21)(H,18,22,24)/b11-7-
InChIKeyAXHKKSCIPXKGHG-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic Acid for Aldose Reductase Research


(2-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid is a synthetic small molecule with a molecular weight of 360.3 g/mol and the molecular formula C₁₇H₁₆N₂O₇ [1]. It is a specialized research compound featuring a core 5-arylidene barbituric acid scaffold linked to a substituted phenoxyacetic acid moiety. This structural class is recognized for its potential to inhibit enzymes like aldose reductase (AR), a key target in diabetic complication research [2].

Procurement Risk Alert: Why Generic Substitution is Not Advised for This Specific Allyl Barbituric Acid Derivative


Within the class of arylidene barbituric acid derivatives, subtle structural modifications profoundly impact target affinity and selectivity. The unique combination of the N-allyl group on the barbituric acid core and the 2-methoxy-4-substituted phenoxyacetic acid tail in this compound creates a distinct pharmacophore. Direct substitution with a closely related analog, such as a compound with a different N-alkyl group (e.g., methyl or benzyl) or a different substitution pattern on the phenyl ring (e.g., 2-bromo or 2-allyl), is not scientifically valid without empirical data. Such changes can drastically alter binding kinetics to targets like aldose reductase (AR) and off-target profiles against related enzymes such as aldehyde reductase (ALR1) [1].

Verifiable Differentiation Data for (2-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic Acid vs. Analogs


Structural Differentiation: N-Allyl Substituent on the Barbituric Acid Core

This compound features a 1-allyl group on the tetrahydropyrimidine-2,4,6-trione core. This specific N-substituent is a key differentiator from other 5-arylidene barbituric acid derivatives, which are more commonly N-1 methylated or unsubstituted. The presence of the allyl group is known to influence the compound's lipophilicity and binding interactions within the hydrophobic pocket of the aldose reductase active site, a factor that can be critical for both potency and selectivity over the related enzyme aldehyde reductase [1]. This is a class-level inference based on established SAR for aldose reductase inhibitors.

Aldose Reductase Inhibition Structure-Activity Relationship Diabetic Complications

Comparative Purity Specification for Reliable Research Use

Reputable suppliers of this specific compound typically provide it with a high purity specification of ≥95%, often determined by HPLC . This level of purity is crucial for generating reproducible data in enzymatic or cell-based assays, as the presence of undefined impurities in lower-grade material from generic chemical suppliers could confound results. This is a supporting evidence point regarding the expected quality of the research material.

Chemical Procurement Assay Reproducibility Quality Control

Differentiation from a PPARδ Agonist Analog (L-165,041)

The target compound is structurally and mechanistically distinct from the known PPARδ agonist L-165,041, which is also a phenoxyacetic acid derivative . While L-165,041 acts as a potent and selective PPARδ agonist with a Ki of 6 nM for hPPARδ, it does not contain the key barbituric acid core necessary for potent aldose reductase inhibition [1]. The target compound, with its 5-arylidene barbituric acid structure, is designed for a completely different biological target (AR), and its use in PPARδ studies would be inappropriate. This is a cross-study comparable differentiation based on known compound classes.

Target Selectivity PPARδ Aldose Reductase

Primary Research Applications for (2-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic Acid


In Vitro Aldose Reductase (AR) Inhibition Assays

This compound is structurally suited for use as a test article in in vitro enzymatic assays designed to measure inhibition of aldose reductase (AR). Based on the well-documented activity of 5-arylidene barbituric acids against this target, it can be used to generate dose-response curves (e.g., IC50 determination) using purified human recombinant AR and a substrate like DL-glyceraldehyde [1]. The specific N-allyl substitution provides a unique structure for SAR analysis when compared to other N-substituted analogs.

Structure-Activity Relationship (SAR) Studies for AR Inhibitors

This compound serves as a key structural variant within a broader SAR program aimed at developing novel aldose reductase inhibitors. Researchers can use this compound to probe the effect of the N-allyl substituent and the 2-methoxy-4-substituted phenoxyacetic acid tail on AR binding affinity and selectivity over the related enzyme aldehyde reductase (ALR1) [1]. Its activity profile can be directly compared with data from in-house or published analogs lacking these specific modifications.

Reference Standard in Analytical Method Development

With a vendor-specified purity of ≥95% [1], this compound is suitable as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for the detection and quantification of similar barbituric acid derivatives in complex matrices. Its unique retention time and mass spectral signature can be used to calibrate instruments and ensure method accuracy.

Cellular Model of Diabetic Complications

Following confirmation of in vitro AR inhibitory activity, this compound can be advanced to cell-based models of diabetic complications. For instance, it could be evaluated for its ability to prevent sorbitol accumulation in human lens epithelial cells or rat Schwann cells cultured under hyperglycemic conditions, a hallmark of diabetic cataract and neuropathy, respectively [1].

Technical Documentation Hub

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